molecular formula C20H20N2O4 B1147180 Moschamine CAS No. 68573-23-9

Moschamine

Cat. No.: B1147180
CAS No.: 68573-23-9
M. Wt: 352.4 g/mol
InChI Key: WGHKJYWENWLOMY-XVNBXDOJSA-N
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Description

Moschamine is an indole alkaloid that is structurally related to serotonin. It is a naturally occurring compound found in various plants, including safflower (Carthamus tinctorius) and Centaurea cyanus. This compound has garnered interest due to its serotoninergic and cyclooxygenase inhibitory effects, making it a compound of significant pharmacological interest .

Biochemical Analysis

Biochemical Properties

Moschamine interacts with various enzymes, proteins, and other biomolecules. It is part of the dimeric natural product montamine, which was originally reported as two N-feruloylserotonin (this compound) units linked by a nitrogen–nitrogen bond . This suggests that this compound plays a role in biochemical reactions involving these compounds.

Cellular Effects

This compound has been found to exert significant effects on various types of cells. For instance, it has been shown to inhibit the proliferation of glioblastoma cells via cell cycle arrest and apoptosis . This indicates that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It has been suggested that this compound activates the intrinsic pathway of apoptosis via dysregulation of the mitochondrial membrane potential . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: Moschamine can be synthesized through biomimetic synthesis methods. One such method involves the oxidative coupling of N-Boc-serotonin followed by the elaboration of the resulting dimer to the natural product . Another approach involves iron-catalyzed selectively oxidative radical coupling between 5-hydroxyindoles and styrenes . The reaction conditions typically include the use of iron chloride as a catalyst and dichloromethane as the solvent under an inert atmosphere.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the biomimetic and iron-catalyzed synthetic routes provide a foundation for potential large-scale production. These methods can be optimized for industrial applications by scaling up the reaction conditions and improving the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Moschamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Moschamine is structurally similar to other indole alkaloids and phenylpropenoic acid amides. Some similar compounds include:

Uniqueness: this compound’s unique combination of serotoninergic and cyclooxygenase inhibitory activities distinguishes it from other similar compounds. Its ability to induce cell cycle arrest and apoptosis in cancer cells further highlights its potential as a therapeutic agent .

Properties

IUPAC Name

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHKJYWENWLOMY-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172925
Record name N-Feruloyl serotonin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Moschamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

193224-22-5, 68573-23-9
Record name Feruloylserotonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193224-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Feruloyl serotonin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRYPTAMINE, N-FERULOYL
Source DTP/NCI
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Record name N-Feruloyl serotonin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Feruloyl Serotonin
Source European Chemicals Agency (ECHA)
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Record name N-FERULOYL SEROTONIN
Source FDA Global Substance Registration System (GSRS)
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Record name Moschamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

115 - 117 °C
Record name Moschamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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